

A Comparative Guide to the Long-Term Stability of TCMX and Alternatives

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Compound of Interest

Compound Name: *Tetrachloro-m-xylene*

Cat. No.: *B046432*

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In the development of pharmaceutical products, ensuring the long-term stability of the active pharmaceutical ingredient (API) is paramount for guaranteeing safety, efficacy, and quality throughout the product's shelf life.^{[1][2]} This guide provides an objective comparison of the long-term stability of the novel compound TCMX against two established alternatives, Compound A and Compound B. The data presented is based on rigorous stability studies conducted according to the International Council for Harmonisation (ICH) guidelines.^{[1][3]}

Comparative Stability Analysis

Long-term stability studies evaluate the physical, chemical, biological, and microbiological characteristics of a drug substance over a specified period under controlled storage conditions.^[3] For this comparison, TCMX, Compound A, and Compound B were subjected to long-term stability testing at $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ with $60\% \pm 5\%$ relative humidity (RH), representing standard storage conditions for Climatic Zones I and II.^{[3][4]} Accelerated stability testing was also performed at $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ and $75\% \pm 5\%$ RH to predict the shelf life and identify potential degradation pathways.^{[5][6][7]}

The stability of each compound was assessed by monitoring key quality attributes: purity (assay), the formation of degradation products, and changes in dissolution characteristics over a 24-month period.

Data Presentation: Long-Term Stability at $25^{\circ}\text{C} / 60\% \text{ RH}$

The following tables summarize the quantitative data collected during the long-term stability study.

Table 1: Purity Assay (% of Initial Value)

Time Point	TCMX	Compound A	Compound B
Initial	100.0%	100.0%	100.0%
6 Months	99.8%	99.1%	99.9%
12 Months	99.5%	98.2%	99.7%
18 Months	99.2%	97.4%	99.5%
24 Months	98.9%	96.5%	99.3%

Table 2: Total Degradation Products (%)

Time Point	TCMX	Compound A	Compound B
Initial	< 0.1%	< 0.1%	< 0.1%
6 Months	0.2%	0.9%	0.1%
12 Months	0.5%	1.8%	0.3%
18 Months	0.8%	2.6%	0.5%
24 Months	1.1%	3.5%	0.7%

Table 3: Dissolution (% Released in 30 minutes)

Time Point	TCMX	Compound A	Compound B
Initial	98%	99%	97%
6 Months	97%	95%	97%
12 Months	96%	91%	96%
18 Months	95%	87%	96%
24 Months	94%	82%	95%

Analysis of Results: The data indicates that Compound B is the most stable of the three, showing minimal degradation and consistent dissolution over the 24-month period. TCMX demonstrates robust stability, with a purity decrease of only 1.1% and a minor increase in degradation products. Its performance is significantly better than Compound A, which shows a considerable loss of purity and a marked decrease in its dissolution rate, suggesting potential issues with efficacy and shelf-life.

Experimental Protocols

The methodologies below adhere to standard pharmaceutical industry practices and ICH guidelines.[\[1\]](#)

Long-Term Stability Study

- Objective: To evaluate the stability of the drug substances under recommended storage conditions to establish a re-test period.[\[8\]](#)
- Methodology:
 - Three primary batches of each compound (TCMX, Compound A, Compound B) were packaged in their proposed commercial packaging.[\[3\]](#)
 - Samples were stored in a controlled environmental chamber at $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ and 60% RH $\pm 5\%$ RH.[\[4\]](#)
 - Samples were pulled for analysis at initial, 3, 6, 9, 12, 18, and 24-month time points.[\[9\]](#)

- At each time point, samples were tested for purity, impurities, and dissolution.

Purity and Degradation Product Analysis

- Objective: To quantify the active ingredient and detect any degradation products using a stability-indicating method.[10][11]
- Methodology: A stability-indicating High-Performance Liquid Chromatography (HPLC) method was used.[12][13]
 - Instrument: HPLC system with UV detection.
 - Column: C18 reverse-phase column (e.g., 250mm x 4.6mm, 5 μ m).
 - Mobile Phase: A gradient elution using a mixture of phosphate buffer and acetonitrile.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at 280 nm.
- Procedure: Samples were dissolved in the mobile phase, and the resulting chromatograms were analyzed to determine the peak area of the main compound and any degradation products. The method was validated for specificity, linearity, accuracy, and precision.

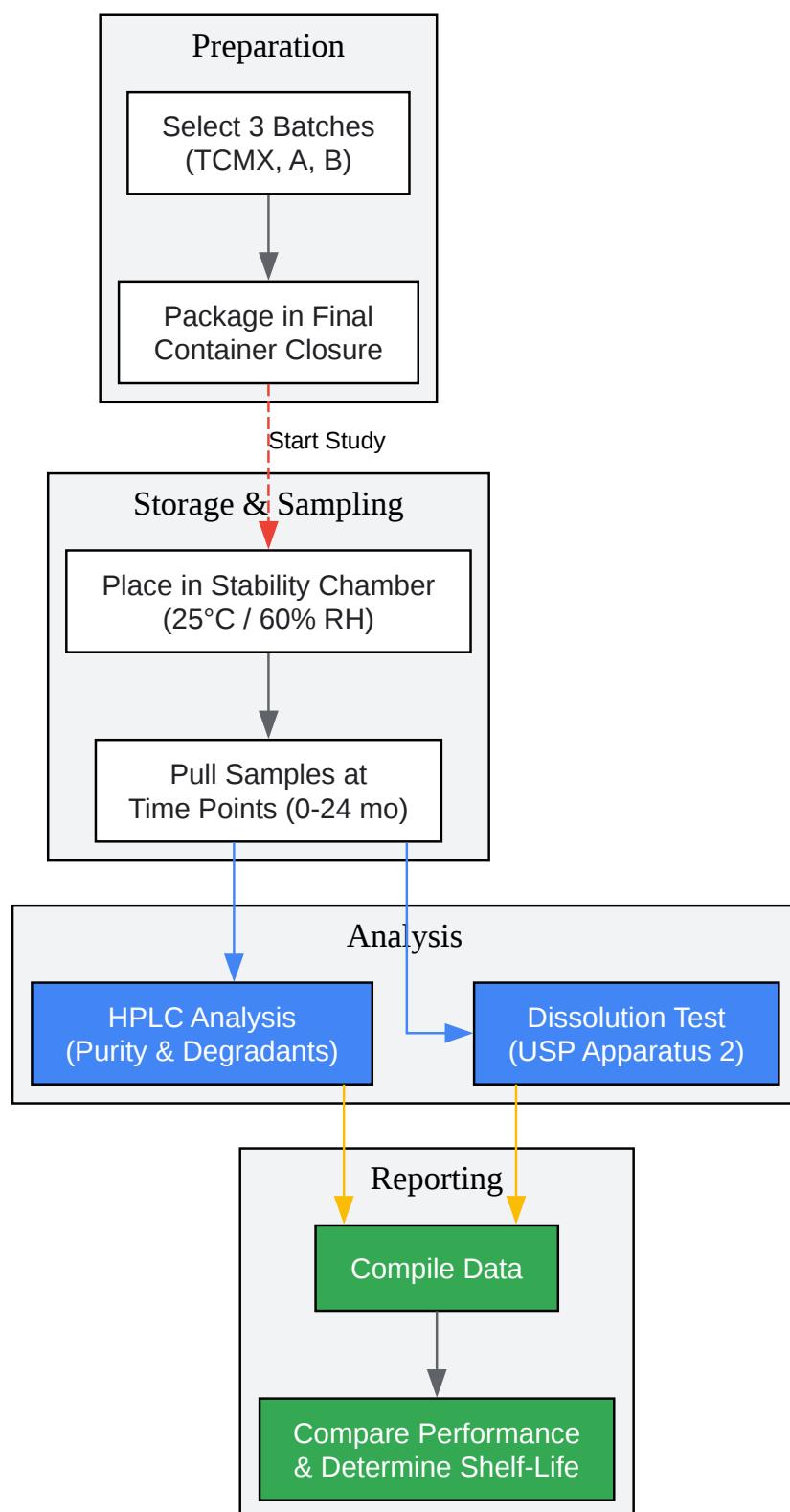
Dissolution Testing

- Objective: To assess the rate at which the drug substance dissolves from its solid dosage form, a critical quality attribute for bioavailability.[14][15]
- Methodology: The USP Apparatus 2 (Paddle Method) was employed.[14]
 - Apparatus: USP Dissolution Apparatus 2 (Paddle).
 - Medium: 900 mL of 0.1 N HCl or other appropriate medium, maintained at 37°C \pm 0.5°C. [16][17]
 - Rotation Speed: 50 RPM.

- Procedure: A single tablet of each compound was placed in a dissolution vessel. Samples of the dissolution medium were withdrawn at specified time intervals (e.g., 30 minutes) and analyzed by UV-Vis spectrophotometry or HPLC to determine the percentage of drug released.

Visualizations

Experimental Workflow

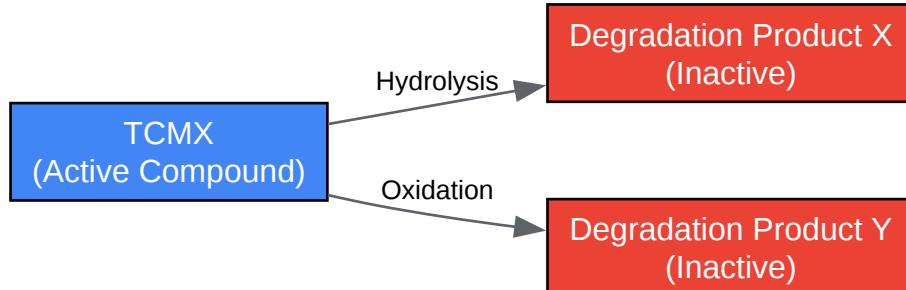




Legend

Active Compound

Degradation Product

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